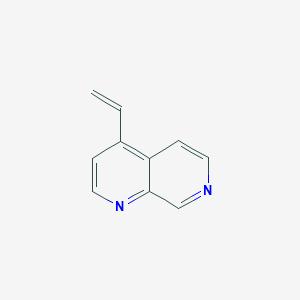
4-Vinyl-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinyl-1,7-naphthyridine typically involves the reaction of ethyl-2-cyano-3-pyridylacetate with appropriate reagents. One common method includes the treatment of ethyl-2-cyano-3-pyridylacetate with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions: 4-Vinyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthyridine-4-carboxylic acid.
Reduction: Formation of 4-ethyl-1,7-naphthyridine.
Substitution: Formation of 4-halo-1,7-naphthyridine derivatives.
科学的研究の応用
4-Vinyl-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific photochemical properties.
作用機序
The mechanism of action of 4-Vinyl-1,7-naphthyridine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
Uniqueness of 4-Vinyl-1,7-naphthyridine: this compound is unique due to its vinyl group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
4-ethenyl-1,7-naphthyridine |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h2-7H,1H2 |
InChIキー |
HUXKPUFOSQAZFN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C2C=CN=CC2=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
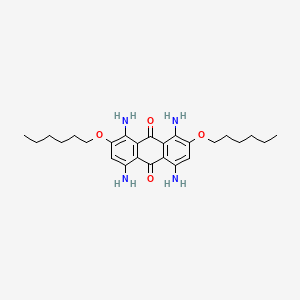
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)

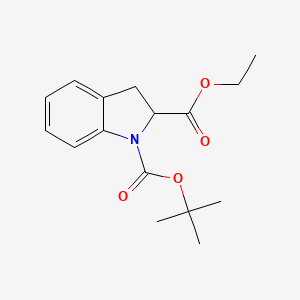
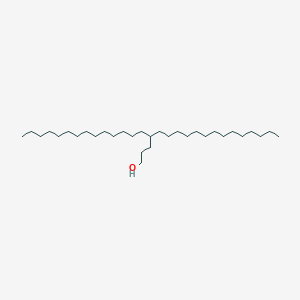
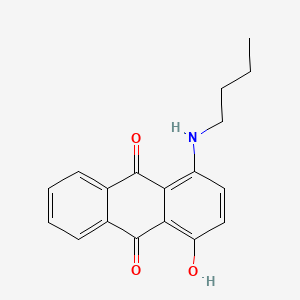
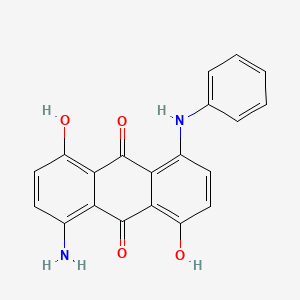
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
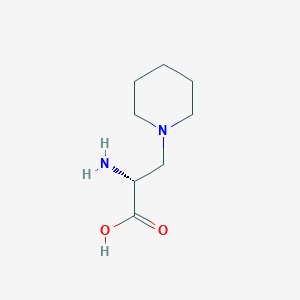
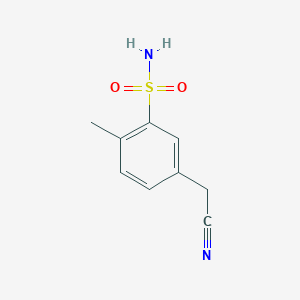
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
